2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid
Overview
Description
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a heterocyclic compound containing oxygen and sulfur atoms within its structure.
Mechanism of Action
Mode of Action
It’s worth noting that the compound belongs to a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .
Biochemical Pathways
Given its structural similarity to other benzoxathiine derivatives, it may potentially interact with similar biochemical pathways .
Result of Action
Benzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid typically involves the cyclization of o-mercaptophenols with electrophiles. One common method is the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate have also been used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiine ring .
Scientific Research Applications
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antioxidant and serotonin (5-HT2C) inhibitor.
Medicine: Research has explored its use as an anticancer agent and in the development of artificial sweeteners.
Industry: It is used in the synthesis of various bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxane: Similar in structure but contains an oxygen atom instead of sulfur.
Phenoxathiine: Contains an additional benzene ring fused to the oxathiine ring.
Dibenzo[b,e][1,4]oxathiine: Another related compound with a different ring structure.
Uniqueness
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is unique due to its specific combination of oxygen and sulfur atoms within the benzoxathiine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWVBWEKBZIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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